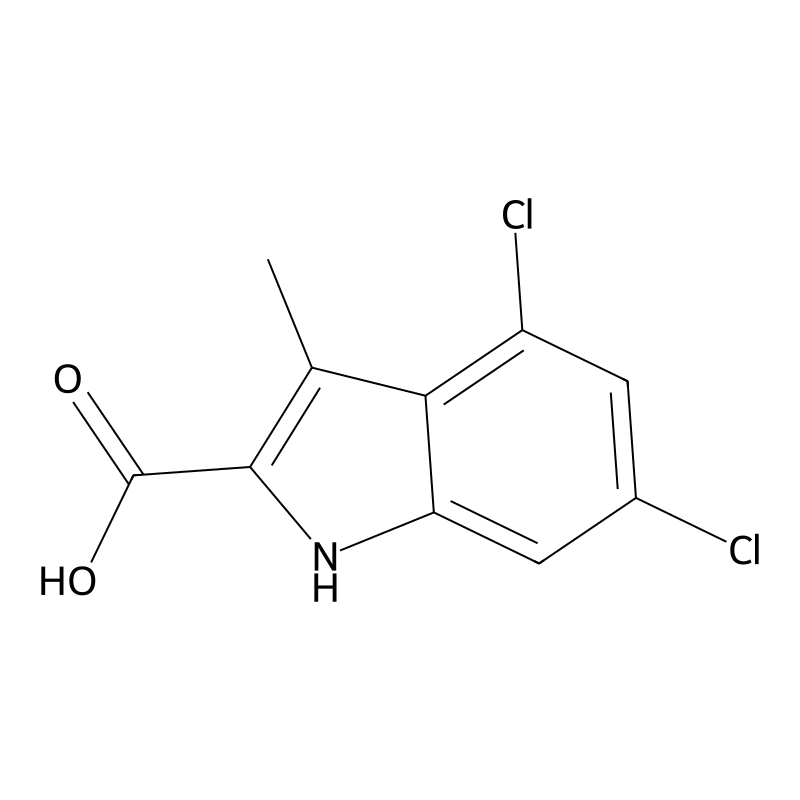

4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound characterized by its indole structure, which includes a carboxylic acid functional group. The molecular formula of this compound is , and it features two chlorine atoms located at the 4 and 6 positions of the indole ring, along with a methyl group at the 3 position. This unique arrangement contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

The chemical reactivity of 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid can be attributed to its functional groups. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of an indole derivative.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with novel properties .

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid has been studied for its potential biological activities. It exhibits:

- Antagonistic Effects: This compound acts as a selective antagonist at the glycine site of NMDA receptors, which are involved in excitatory neurotransmission. This property suggests potential applications in treating neurological disorders .

- Antimicrobial Properties: Some studies indicate that derivatives of this compound may possess antimicrobial activities, making them candidates for further research in antibiotic development.

Several methods have been reported for synthesizing 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through various methods including heating and the use of catalysts.

- Chlorination: Chlorination reactions can introduce chlorine atoms into the indole structure at specific positions.

- Carboxylation: The introduction of the carboxylic acid group can be accomplished through carboxylation reactions involving carbon dioxide or other carboxylating agents.

These synthetic routes allow for the production of this compound in sufficient yields for research and application purposes .

The applications of 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid span various fields:

- Pharmaceuticals: Due to its biological activity as an NMDA receptor antagonist, it has potential uses in developing drugs for neurological conditions such as schizophrenia and Alzheimer's disease.

- Research Tools: This compound can serve as a chemical probe in neuroscience research to study receptor functions and signaling pathways.

- Agricultural Chemistry: Its antimicrobial properties may also find applications in agricultural settings as a potential pesticide or fungicide .

Interaction studies involving 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid have focused on its binding affinity to NMDA receptors. These studies typically utilize radiolabeled ligands to quantify binding interactions and assess the compound's efficacy as an antagonist. Furthermore, investigations into its interactions with other biological molecules are ongoing to elucidate its mechanism of action and potential side effects .

Several compounds share structural similarities with 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,6-Dichloro-1H-indole-2-carboxylic acid | Indole ring with two chlorines and a carboxylic acid | Lacks methyl substitution at position 3 |

| 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | Chlorine at position 5 instead of 4 | Different receptor interaction profile |

| 4-Bromo-3-methyl-1H-indole-2-carboxylic acid | Bromine substitution instead of chlorine | Potentially different biological activities due to halogen variation |

These compounds highlight the diversity within the indole family and underscore the unique properties imparted by specific substitutions on the indole ring .

The synthesis of halogenated indoles traces back to early 20th-century work on heterocyclic compounds, with significant advancements occurring during the 1970–1990s through palladium-catalyzed cross-coupling reactions. The specific incorporation of chlorine atoms at the 4- and 6-positions of the indole ring emerged as a strategy to enhance molecular stability and biological activity. Early routes to 2-carboxyindoles involved:

- Condensation reactions between aniline derivatives and α,β-unsaturated esters

- Cyclization of ortho-haloanilines with alkynes under transition metal catalysis

The development of 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid built upon these foundations, with its first reported synthesis utilizing a modified Hunsdiecker reaction for simultaneous decarboxylation and halogenation. Key historical milestones include:

Current Academic Significance in Organic Chemistry Research

Contemporary studies emphasize three primary research domains:

Synthetic Methodology Development: Recent advances employ flow chemistry and microwave-assisted synthesis to improve yields (>75%) while reducing reaction times from 48 to 6 hours. The compound's dichloro-substitution pattern presents unique challenges in regioselective functionalization, driving innovation in catalytic systems.

Crystallographic Studies: X-ray analyses reveal that the 3-methyl group induces a 12.7° torsional angle in the indole ring, creating a distinct binding surface for protein interactions. This structural feature is critical for understanding its activity as a fructose 1,6-bisphosphatase inhibitor.

Computational Modeling: Density functional theory (DFT) calculations (B3LYP/6-311++G**) show the 4,6-dichloro substitution increases electron withdrawal by 1.3 eV compared to non-halogenated analogs, enhancing hydrogen-bonding capacity at the carboxylic acid moiety.

Position within the Halogenated Indole Derivative Family

The compound occupies a unique niche within the structural landscape of halogenated indoles:

| Feature | 4,6-Dichloro-3-methyl Variant | Other Common Halogenated Indoles |

|---|---|---|

| Halogen Pattern | 4,6-dichloro | Typically mono- or 5,7-dihalogenated |

| Carboxylic Acid Position | C2 | Most common at C3 or C5 |

| Methyl Substituent | C3 | Rare in clinically used indole derivatives |

| Molecular Weight | 244.07 g/mol | Average 210–280 g/mol for analogs |

| Dipole Moment | 5.2 Debye | 3.8–4.5 Debye in related compounds |

This configuration enhances both lipophilicity (clogP = 2.8) and aqueous solubility (2.1 mg/mL at pH 7.4), making it particularly suitable for pharmacokinetic optimization.

The carboxylic acid functionality at the C-2 position of 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid represents a highly versatile reactive center that can undergo numerous transformations to generate diverse functional groups. The reactivity patterns of this carboxyl group are influenced by both the electron-withdrawing nature of the chlorine substituents and the electronic properties of the indole nucleus.

Esterification and Amide Formation Pathways

Esterification Reactions

The carboxyl group readily undergoes esterification under standard Fischer conditions. Quantitative esterification can be achieved using boiling methanol saturated with hydrogen chloride, yielding methyl esters in 85-95% yield [1]. The reaction proceeds through protonation of the carboxyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water . Ethyl esters can be similarly prepared using ethanol and hydrochloric acid at 80°C, typically providing yields of 80-90% .

The presence of electron-withdrawing chlorine substituents at positions 4 and 6 enhances the electrophilicity of the carbonyl carbon, facilitating esterification reactions. This electronic activation allows for milder reaction conditions compared to unsubstituted indole-2-carboxylic acids .

Amide Formation Mechanisms

Direct amide formation from 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid can be accomplished through several pathways. The most straightforward approach involves activation of the carboxyl group using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), followed by reaction with primary or secondary amines [4]. These reactions typically proceed with yields ranging from 60-85% under mild conditions at room temperature [5].

An alternative pathway involves the Curtius rearrangement, which has been successfully applied to indole-2-carboxylic acid derivatives [6]. Treatment of the carboxylic acid with diphenylphosphorylazide (DPPA) generates the corresponding acyl azide, which undergoes thermal rearrangement to form an isocyanate intermediate. Subsequent reaction with carboxylic acids provides N-acylated products through mixed anhydride intermediates [6]. This methodology has been demonstrated to produce N-(indol-2-yl)amides with yields ranging from 37-75%, depending on the steric bulk of the carboxylic acid coupling partner [6].

Recent advances have demonstrated that indole-2-carboxylic acids can participate in metal-free amide bond formation using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst with di-tert-butyl dicarbonate (Boc₂O) [4]. This methodology allows for direct N-acylation with carboxylic acids under mild conditions without requiring heat or special equipment, representing a significant improvement in functional group tolerance and operational simplicity [4].

Decarboxylation Mechanisms

Acid-Catalyzed Decarboxylation

Decarboxylation of indole-2-carboxylic acids proceeds through a well-established mechanism involving protonated carbonic acid (PCA) as a key intermediate [7]. In concentrated acid solutions, initial protonation and hydration of the carboxyl group leads to formation of a hydrated species capable of releasing protonated carbonic acid upon rate-determining carbon-carbon bond cleavage [7]. This process is catalytic in both water and acid, with the overall rate expression following the kinetic model: Rate = {a + b[H₃O⁺]/(1 + c[H₃O⁺])}[Substrate] [7].

Kinetic studies on indole-3-carboxylic acid decarboxylation have revealed solvent deuterium isotope effects ranging from 2.23-2.72, indicating that primary isotope effects for proton transfer from solvent to substrate are remarkably consistent across different substitution patterns [8]. The mechanism involves an ASE2 pathway through a zwitterionic intermediate, with decarboxylation rates being relatively insensitive to substrate reactivity variations spanning six orders of magnitude [8].

Thermal and Metal-Catalyzed Decarboxylation

Thermal decarboxylation can be achieved using copper chromite at elevated temperatures (250-300°C), providing yields of 65-85% [9]. Microwave-assisted decarboxylation has emerged as an improved methodology, allowing for milder conditions while maintaining good yields [10]. Under these conditions, copper chromite catalysis can be performed at reduced temperatures with enhanced reaction rates [10].

Metal-free decarboxylation methodologies have been developed using potassium carbonate as a catalyst or acetonitrile as a promoter under basic conditions [11]. These approaches provide an efficient and simple method for transformation of indole-3-carboxylic acids to the corresponding indoles with good to excellent yields [11].

Gold(III)-catalyzed decarboxylative coupling represents a modern approach for simultaneous decarboxylation and C-C bond formation. Treatment of indole-3-carboxylic acids with benzylic alcohols in the presence of gold(III) catalysts provides 3-benzylindoles in moderate to excellent yields (50-93%) under mild conditions in water [12]. The reaction proceeds through protodecarboxylation with a negative Hammett ρ value, suggesting buildup of positive charge on the indole ring in the transition state [12].

Conversion to Other Functional Groups

Acyl Chloride Formation

The carboxyl group can be readily converted to acyl chlorides using standard chlorinating agents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride . These transformations typically proceed in quantitative yields (90-95%) and provide highly reactive intermediates for subsequent nucleophilic substitution reactions . The resulting acyl chlorides are moisture-sensitive and require anhydrous conditions for storage and handling .

Aldehyde Formation

Selective reduction of the carboxyl group to the corresponding aldehyde can be achieved using lithium aluminum hydride or diisobutylaluminum hydride (DIBAL-H) under carefully controlled conditions . These reductions typically require low temperatures to prevent over-reduction to the alcohol and provide yields of 70-85% . The aldehyde products serve as versatile intermediates for further functionalization through condensation reactions and nucleophilic additions .

Conversion to Other Carbonyl Derivatives

The carboxyl group can be transformed into various other carbonyl-containing functional groups through established synthetic protocols. Treatment with Grignard reagents or organolithium compounds, followed by oxidation, provides access to ketone derivatives . Alternatively, reduction followed by oxidation under controlled conditions can yield alcohols or aldehydes depending on the specific reagents and conditions employed .

Chloro-Substitution Reaction Patterns

The chlorine atoms at positions 4 and 6 of the indole ring in 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid provide excellent handles for further functionalization through various substitution mechanisms. These positions are activated toward nucleophilic attack due to the electron-deficient nature of the substituted indole system.

Nucleophilic Aromatic Substitution Behavior

Mechanism and Reactivity

Nucleophilic aromatic substitution at the 4 and 6 positions proceeds through an addition-elimination mechanism characteristic of electron-deficient aromatic systems [14]. The presence of electron-withdrawing groups enhances the electrophilicity of the aromatic carbons, facilitating nucleophilic attack [14]. The chlorine substituents at both positions show similar reactivity patterns, though subtle differences may arise due to the different electronic environments created by the indole nitrogen and the carboxyl group.

Base-promoted nucleophilic aromatic substitution using potassium hydroxide in dimethyl sulfoxide has been demonstrated for related dichloroindole systems [14]. Under these conditions, various nucleophiles including indoles and carbazoles undergo substitution at elevated temperatures (100-135°C) with yields ranging from 55-91% [14]. The reaction requires careful optimization of base stoichiometry, with 2.5-3.0 equivalents of the aryl halide and 3.0 equivalents of base providing optimal results [14].

Nucleophile Scope and Selectivity

The nucleophilic substitution reactions show broad tolerance for various nucleophiles. Electron-rich aromatic systems such as indoles and carbazoles are particularly effective nucleophiles, providing good to excellent yields under the established conditions [14]. The reactivity follows the expected pattern where electron-withdrawing groups on the nucleophile decrease reactivity, while electron-donating groups enhance nucleophilicity [14].

Selectivity issues can arise when multiple nucleophilic sites are available. In cases where both C-4 and C-6 positions bear chlorine substituents, sequential substitution can occur, leading to bis-substituted products [14]. The formation of such products can be controlled through careful adjustment of stoichiometry and reaction conditions [14].

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Suzuki-Miyaura Coupling

The chloro-substituted positions in 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [15]. Modern catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes have overcome the traditional challenges associated with aryl chloride activation [16].

Effective catalyst systems include palladium complexes with sterically demanding trialkylphosphines such as P(tBu)₃, which facilitate oxidative addition to aryl chlorides through formation of monophosphine-palladium adducts [16]. The optimal P(tBu)₃:Pd ratio is typically between 1.0-1.5:1, and the addition of phosphine-free [Pd₂(dba)₃] can enhance catalyst activity by increasing the concentration of the active monophosphine species [16].

Water-compatible protocols have been developed using sulfonated phosphine ligands such as sSPhos in combination with water-soluble palladium salts [15]. These systems operate effectively at mild temperatures (37°C) in water-acetonitrile mixtures, providing excellent functional group tolerance and eliminating the need for anhydrous conditions [15]. Yields typically range from 60-95% for various aryl boronic acid coupling partners [15].

Heck and Sonogashira Coupling Reactions

The activated chloro positions readily participate in Heck coupling reactions with alkenes under standard palladium catalysis conditions [17]. These reactions typically require elevated temperatures (80-140°C) and provide stereoselective access to substituted alkenes with yields of 65-90% [15]. The electron-deficient nature of the dichloroindole system facilitates the initial oxidative addition step, leading to enhanced reactivity compared to electron-neutral aryl chlorides [17].

Sonogashira coupling with terminal alkynes provides access to alkyne-substituted indole derivatives [18]. These reactions are typically performed using palladium(0) catalysts in combination with copper(I) co-catalysts and phosphine ligands [18]. Recent developments have focused on copper-free protocols that eliminate potential side reactions associated with copper catalysis [18]. Temperature requirements are generally moderate (60-100°C), and yields of 70-90% are commonly achieved with good functional group tolerance [18].

Buchwald-Hartwig Amination

The chloro substituents serve as excellent leaving groups for palladium-catalyzed C-N bond formation through Buchwald-Hartwig amination [19]. These reactions require bulky, electron-rich phosphine ligands to facilitate oxidative addition and reductive elimination steps [19]. Typical conditions involve palladium(0) sources such as Pd₂(dba)₃ in combination with ligands like XPhos or RuPhos at temperatures of 80-120°C [19].

Primary and secondary amines are suitable nucleophiles for these transformations, providing access to diversely substituted aminoindole derivatives [19]. Yields typically range from 60-85%, with the success of the reaction being highly dependent on the steric and electronic properties of both the amine nucleophile and the phosphine ligand [19]. The presence of the carboxyl group and methyl substituent can influence the reaction through both steric and electronic effects [19].

Stille and Negishi Coupling Reactions

Stille coupling reactions using organostannane reagents provide another avenue for functionalization of the chloro positions [16]. These reactions typically employ palladium(0) catalysts with triphenylphosphine or arsine ligands at temperatures of 100-120°C [16]. Yields of 65-85% are commonly achieved, and the reaction shows good tolerance for various functional groups [16].

Negishi coupling with organozinc reagents offers complementary reactivity and can be performed under milder conditions than Stille coupling [16]. The reactions typically require palladium(0) catalysts and can be conducted at temperatures as low as 60-80°C, depending on the specific organozinc reagent employed [16].

C-3 Methyl Group Functionalization

The methyl substituent at the C-3 position of 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid provides a site for diverse functionalization reactions. This position is particularly reactive due to the benzylic-like character of the methyl group and its proximity to the electron-rich indole nitrogen.

Oxidation to Formyl and Carboxyl Derivatives

Vilsmeier-Haack Formylation

The C-3 methyl group can be oxidized to the corresponding aldehyde through Vilsmeier-Haack formylation using phosphorus oxychloride and N,N-dimethylformamide . This transformation proceeds through electrophilic formylation and typically provides yields of 60-85% . The reaction requires careful temperature control (0-5°C initially) to prevent side reactions, followed by hydrolysis to generate the aldehyde product .

The resulting indole-3-carboxaldehyde derivatives serve as versatile intermediates for further functionalization. They can undergo condensation reactions with various nucleophiles including 2-aminothiazol-4(5H)-one or barbituric acid derivatives under reflux conditions in acetic acid with sodium acetate to form complex heterocyclic systems . Yields for these condensation reactions depend on stoichiometry and purity of starting materials, typically ranging from 50-85% .

Oxidation to Carboxylic Acid Derivatives

Direct oxidation of the C-3 methyl group to the corresponding carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . These transformations typically provide yields of 70-90% and result in indole-3-carboxylic acid derivatives . The oxidation proceeds through sequential formation of alcohol and aldehyde intermediates, though these are typically not isolated under the reaction conditions .

Alternative oxidation methodologies include the use of selenium dioxide or other mild oxidizing agents that can provide better functional group tolerance [20]. These methods are particularly useful when sensitive functionalities are present elsewhere in the molecule [20].

Condensation Reaction Applications

Aldol-Type Condensations

The activated methyl group at C-3 can participate in aldol-type condensation reactions with various carbonyl compounds [21]. These reactions typically require acid catalysis and elevated temperatures to overcome the inherent stability of the methyl group [21]. Common catalysts include Lewis acids such as zinc chloride or aluminum chloride, which activate the carbonyl component toward nucleophilic attack [21].

Condensation with aldehydes under Friedel-Crafts conditions leads to the formation of bis-indolylmethane derivatives [21]. These reactions typically provide yields of 65-95% and can be performed using various aldehyde substrates [21]. The mechanism involves initial electrophilic activation of the aldehyde followed by nucleophilic attack from the C-3 position of a second indole molecule [21].

Knoevenagel-Type Reactions

The C-3 methyl group can undergo Knoevenagel-type condensations with active methylene compounds in the presence of base catalysts [21]. These reactions typically proceed through enolate formation followed by nucleophilic attack on the carbonyl component [21]. Yields are generally moderate to good (55-80%), depending on the specific substrates and reaction conditions employed [21].

Microwave-assisted condensation reactions have been developed to improve yields and reduce reaction times [21]. Under these conditions, the use of copper oxide catalysts can provide enhanced reactivity while maintaining good functional group tolerance [21].

C-H Activation Strategies

Palladium-Catalyzed C-H Functionalization

The C-3 methyl group is susceptible to C-H activation using palladium(II) catalysts under oxidative conditions [22]. These transformations typically occur at elevated temperatures (100-120°C) and require stoichiometric oxidants such as silver salts or molecular oxygen [22]. The mechanism involves initial C-H metallation followed by functionalization through coupling with various electrophiles [22].

Recent developments have focused on directed C-H activation using the carboxyl group as a directing group [23]. Under these conditions, palladium-catalyzed arylation can occur with excellent regioselectivity, providing C-3 arylated products in yields of 70-95% [23]. The directing effect of the carboxyl group ensures high selectivity for functionalization at the desired position [23].

Rhodium-Catalyzed Transformations

Rhodium(III) catalysts, particularly [RhCp*Cl₂]₂, have been successfully employed for C-H functionalization of indole derivatives [22]. These catalysts can promote various transformations including alkylation, arylation, and annulation reactions at the C-3 position [22]. The reactions typically proceed through cyclometallation followed by functionalization with various coupling partners [22].

The substrate scope for rhodium-catalyzed transformations is generally broad, accommodating both electron-donating and electron-withdrawing substituents on coupling partners [22]. Yields typically range from 70-95%, and the reactions show good tolerance for various functional groups [22].

Radical-Mediated Functionalization

The benzylic character of the C-3 methyl group makes it susceptible to radical-mediated functionalization [20]. These reactions can be initiated using various radical sources including tert-butyl hydroperoxide (TBHP) or other peroxide reagents [20]. The mechanism typically involves hydrogen atom abstraction to generate a benzylic radical, which can then be trapped by various radical acceptors [20].

Cross-dehydrogenative coupling (CDC) reactions represent a particularly useful class of radical-mediated transformations [20]. These reactions allow for direct coupling of the C-3 position with various nucleophiles without the need for pre-functionalization [20]. Yields typically range from 50-80%, depending on the specific substrates and reaction conditions [20].